3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(octylamino)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(octylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that combines a pyrido[1,2-a]pyrimidin-4-one core with a thiazolidinone moiety, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(octylamino)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts such as zinc chloride and reagents like ammonium acetate .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(octylamino)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(octylamino)-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(octylamino)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways involved in cancer cell proliferation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole derivatives: Known for their anticancer and antimicrobial activities.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives: Exhibiting a wide range of pharmacological activities.
Uniqueness
What sets 3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(octylamino)-4H-pyrido[1,2-a]pyrimidin-4-one apart is its unique combination of a pyrido[1,2-a]pyrimidin-4-one core with a thiazolidinone moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C28H32N4O2S2 |
---|---|
Molecular Weight |
520.7 g/mol |
IUPAC Name |
(5Z)-3-[(4-methylphenyl)methyl]-5-[[2-(octylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H32N4O2S2/c1-3-4-5-6-7-9-16-29-25-22(26(33)31-17-10-8-11-24(31)30-25)18-23-27(34)32(28(35)36-23)19-21-14-12-20(2)13-15-21/h8,10-15,17-18,29H,3-7,9,16,19H2,1-2H3/b23-18- |
InChI Key |
JPFHMQXZBYMACU-NKFKGCMQSA-N |
Isomeric SMILES |
CCCCCCCCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)C |
Canonical SMILES |
CCCCCCCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)C |
Origin of Product |
United States |
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